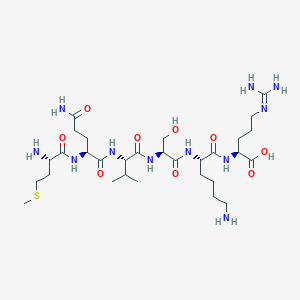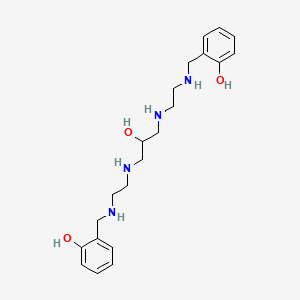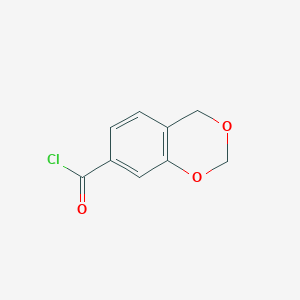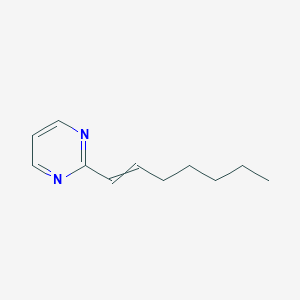
1,2-Dichloro-1,2-dimethyl-1,2-dipropyldisilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dichloro-1,2-dimethyl-1,2-dipropyldisilane is an organosilicon compound with the molecular formula C8H18Cl2Si2. This compound is characterized by the presence of two silicon atoms, each bonded to a chlorine atom, two methyl groups, and a propyl group. It is a colorless liquid with a distinct chemical structure that makes it a subject of interest in various scientific fields.
Métodos De Preparación
The synthesis of 1,2-Dichloro-1,2-dimethyl-1,2-dipropyldisilane typically involves the reaction of dichlorosilane with appropriate organic reagents under controlled conditions. One common method involves the reaction of dichlorosilane with methyl and propyl Grignard reagents. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent unwanted side reactions. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
1,2-Dichloro-1,2-dimethyl-1,2-dipropyldisilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkoxides, amines, and thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol or siloxane compounds, while substitution reactions can produce a variety of organosilicon derivatives.
Aplicaciones Científicas De Investigación
1,2-Dichloro-1,2-dimethyl-1,2-dipropyldisilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology: The compound can be used in the study of silicon-based biochemistry, including the interaction of organosilicon compounds with biological systems.
Medicine: Research into the potential therapeutic applications of organosilicon compounds includes their use as drug delivery agents or in the development of new pharmaceuticals.
Industry: In industrial applications, this compound is used in the production of silicone polymers and resins, which have a wide range of uses in coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism of action of 1,2-Dichloro-1,2-dimethyl-1,2-dipropyldisilane involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the silicon-chlorine bonds, which can undergo hydrolysis or substitution reactions. These reactions can lead to the formation of reactive intermediates that interact with other molecules, facilitating the synthesis of new compounds or materials.
Comparación Con Compuestos Similares
1,2-Dichloro-1,2-dimethyl-1,2-dipropyldisilane can be compared with other similar organosilicon compounds, such as:
1,2-Dichloro-1,2-dimethyl-1,2-diphenyldisilane: This compound has phenyl groups instead of propyl groups, leading to different chemical properties and reactivity.
1,2-Dichloro-1,2-dimethyl-1,2-diethyldisilane: The presence of ethyl groups instead of propyl groups affects the compound’s steric and electronic properties.
1,2-Dichloro-1,2-dimethyl-1,2-dibutyldisilane: The butyl groups in this compound result in different physical and chemical characteristics compared to the propyl derivative.
Propiedades
Número CAS |
494832-11-0 |
|---|---|
Fórmula molecular |
C8H20Cl2Si2 |
Peso molecular |
243.32 g/mol |
Nombre IUPAC |
chloro-(chloro-methyl-propylsilyl)-methyl-propylsilane |
InChI |
InChI=1S/C8H20Cl2Si2/c1-5-7-11(3,9)12(4,10)8-6-2/h5-8H2,1-4H3 |
Clave InChI |
QPPCQPCUOKQNFQ-UHFFFAOYSA-N |
SMILES canónico |
CCC[Si](C)([Si](C)(CCC)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1H-Indol-3-yl)(2-{[(pyridin-4-yl)methyl]amino}phenyl)methanone](/img/structure/B14231589.png)
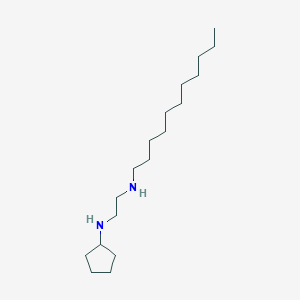
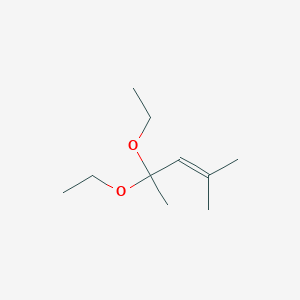
![Ethyl 3-[(4-methoxyphenyl)imino]-2-methylprop-2-enoate](/img/structure/B14231604.png)
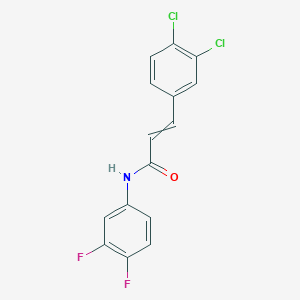

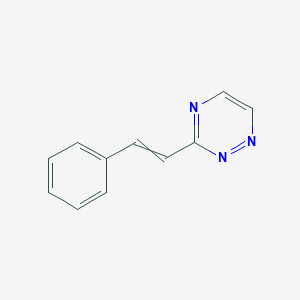
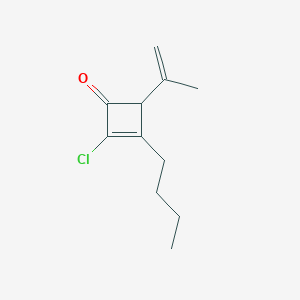
![2-[Hydroxy(pyridin-4-yl)methyl]cyclohexan-1-one](/img/structure/B14231634.png)
